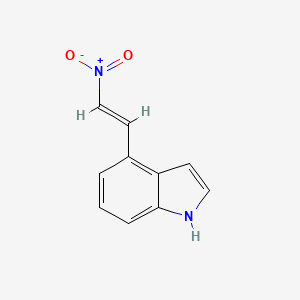
2,3,24-三羟基-12-齐墩果烯-28-酸
描述
2,3,24-Trihydroxy-12-ursen-28-oic acid is a natural product found in Vitex altissima, Rosa chinensis var. spontanea, and other organisms with data available.
科学研究应用
核磁共振光谱数据和结构解析
- 相关三萜类化合物的完整核磁共振谱分配:对来自 Dischidia esquirolii 的多羟基化 12-齐墩果烯型三萜类化合物进行的一项研究提供了完整的 1H 和 13C 核磁共振光谱数据,有助于对包括 2,3,24-三羟基-12-齐墩果烯-28-酸在内的密切相关化合物的结构分析 (Ma, Yang, & Zhang, 2008)。
生物活性及应用
抑制一氧化氮生成:对从 Rosa cymosa 中分离出的三萜类化合物的一项研究发现,类似于 2,3,24-三羟基-12-齐墩果烯-28-酸的化合物对巨噬细胞系中的一氧化氮生成表现出中等的抑制活性,表明具有潜在的抗炎特性 (Wu 等,2014)。
对肿瘤细胞的细胞毒活性:一项专注于 Mitragyna diversifolia 茎皮的研究鉴定了包括类似于 2,3,24-三羟基-12-齐墩果烯-28-酸的三萜类化合物,其中一些化合物对乳腺癌和结肠癌细胞生长表现出有效的抑制作用 (Cao, Wang, Wang, & Kong, 2014)。
抗炎和抗癌活性:对夹竹桃叶的研究鉴定了具有类似于 2,3,24-三羟基-12-齐墩果烯-28-酸活性的新型齐墩果烷型三萜类化合物,显示出抗炎和抗癌活性 (Fu 等,2005)。
抑制晚期糖基化终产物 (AGEs):从 Hylocereus undatus 叶中分离出的三萜类化合物,在结构上与 2,3,24-三羟基-12-齐墩果烯-28-酸相关,证明了抑制 AGEs 形成的能力,表明在糖尿病并发症中具有潜在的治疗应用 (Pérez-Gutiérrez & Enriquez-Alvirde, 2018)。
作用机制
Target of Action
2,3,24-Trihydroxy-12-ursen-28-oic acid, a triterpenoid phytoalexin, has been found to exhibit antifungal activity against certain fungi . It also shows in vitro cytotoxic activity against tumor cell lines including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . These cell lines and fungi can be considered as the primary targets of this compound.
Mode of Action
Its antifungal and cytotoxic activities suggest that it may interact with cellular components of fungi and tumor cells, leading to their death
Biochemical Pathways
Given its cytotoxic activity, it may interfere with pathways essential for cell survival and proliferation in tumor cells . Its antifungal activity suggests it may disrupt essential fungal cellular processes .
Pharmacokinetics
Information on the pharmacokinetics of 2,3,24-Trihydroxy-12-ursen-28-oic acid, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. It is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which may influence its bioavailability.
Result of Action
The primary result of the action of 2,3,24-Trihydroxy-12-ursen-28-oic acid is the inhibition of growth and proliferation of certain fungi and tumor cells . This is likely due to its interaction with key cellular components, leading to cell death.
Action Environment
The action of 2,3,24-Trihydroxy-12-ursen-28-oic acid may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, factors such as temperature and pH may also affect its stability and activity .
生化分析
Biochemical Properties
2,3,24-Trihydroxy-12-ursen-28-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antifungal activity by interacting with fungal enzymes, thereby inhibiting their growth . Additionally, 2,3,24-Trihydroxy-12-ursen-28-oic acid demonstrates cytotoxic activity against tumor cell lines, including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . These interactions suggest that the compound may modulate enzyme activity and protein function, contributing to its biological effects.
Cellular Effects
The effects of 2,3,24-Trihydroxy-12-ursen-28-oic acid on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxicity in tumor cells, leading to cell death . This effect is likely mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis. Furthermore, 2,3,24-Trihydroxy-12-ursen-28-oic acid may alter gene expression patterns, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 2,3,24-Trihydroxy-12-ursen-28-oic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal growth, thereby exerting its antifungal effects . Additionally, 2,3,24-Trihydroxy-12-ursen-28-oic acid may interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular responses . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,24-Trihydroxy-12-ursen-28-oic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2,3,24-Trihydroxy-12-ursen-28-oic acid is relatively stable when stored at low temperatures, such as -20°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for several months when stored properly .
Dosage Effects in Animal Models
The effects of 2,3,24-Trihydroxy-12-ursen-28-oic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage . Studies have shown that the compound’s cytotoxic activity against tumor cells is dose-dependent, with higher doses leading to increased cell death . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2,3,24-Trihydroxy-12-ursen-28-oic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations that influence its biological activity and efficacy. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic potential. Additionally, 2,3,24-Trihydroxy-12-ursen-28-oic acid may modulate metabolic flux and metabolite levels, contributing to its diverse biological effects .
Transport and Distribution
The transport and distribution of 2,3,24-Trihydroxy-12-ursen-28-oic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 2,3,24-Trihydroxy-12-ursen-28-oic acid may localize to specific cellular compartments, influencing its activity and function. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 2,3,24-Trihydroxy-12-ursen-28-oic acid plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, 2,3,24-Trihydroxy-12-ursen-28-oic acid may accumulate in the cytoplasm or other organelles, influencing various cellular processes. The subcellular localization of this compound is a key determinant of its biological effects and therapeutic potential.
属性
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVIVRDWWRQRT-UMCOSQRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research employed molecular docking and molecular dynamics simulations. How can these computational approaches contribute to drug discovery for immunomodulatory agents?
A2: Molecular docking helps predict the preferred orientation of one molecule to a second when bound to each other, which is essential for forming a stable complex []. By docking Pygenic acid-B and other bioactive molecules to human IL-2, researchers can estimate binding affinities and identify potential inhibitors or activators. Molecular dynamics simulations go a step further by simulating the physical movements of atoms and molecules over time. This allows researchers to understand the stability of the ligand-protein complex and refine the predictions made by molecular docking. These computational approaches are valuable tools in early-stage drug discovery as they help prioritize promising candidates for further experimental validation, saving time and resources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


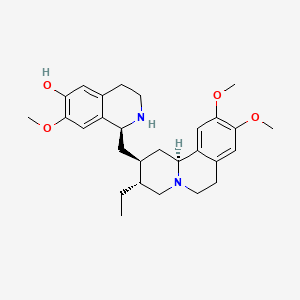

![Bicyclo[3.1.1]Heptan-3-One, 2,6,6-Trimethyl-, [1S-(1a,2ss,5a)]-](/img/structure/B1252220.png)
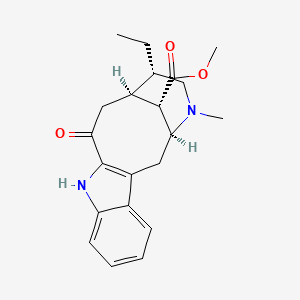
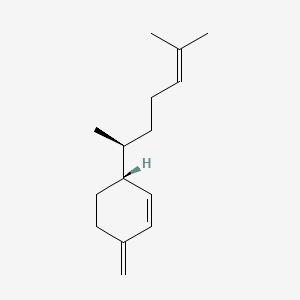
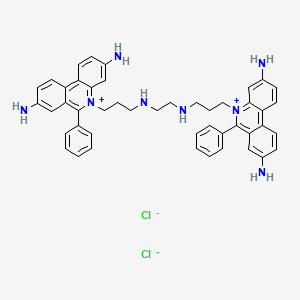
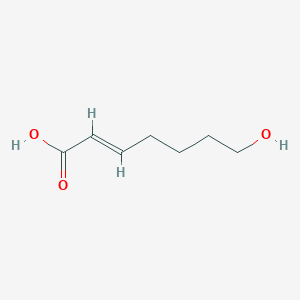
![1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1252228.png)


![5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1252235.png)
![[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3R,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252238.png)
![nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester](/img/structure/B1252240.png)
